molecular formula C17H22O4 B204386 Epitulipinolide CAS No. 24164-13-4

Epitulipinolide

Cat. No. B204386
CAS RN: 24164-13-4
M. Wt: 290.4 g/mol
InChI Key: UPNVKIZABMRHNR-BBYAVRKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epitulipinolide is a cytotoxic sesquiterpene . It is a natural product derived from the plant Liriodendron tulipifera . It has been shown to have antitumor activity .


Synthesis Analysis

The synthesis of terpenoids like Epitulipinolide involves the manipulation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for terpenoid biosynthesis .


Molecular Structure Analysis

Epitulipinolide has a molecular formula of C17H22O4 .


Physical And Chemical Properties Analysis

Epitulipinolide has a molecular weight of 290.35, and its chemical structure includes 17 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Antioxidant Activity

Epitulipinolide demonstrates potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage to cells. By scavenging reactive oxygen species (ROS), epitulipinolide contributes to overall cellular health and may help reduce the risk of various diseases, including cancer .

Chemopreventive Potential

Research has shown that epitulipinolide has chemopreventive effects. In particular, it inhibits the proliferation of human melanoma cells (A375). Compounds like (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and epitulipinolide diepoxide significantly suppress melanoma cell growth . These findings suggest its potential as an adjunctive therapy for skin cancer prevention.

Safety And Hazards

Epitulipinolide is intended for research use only and is not for human or veterinary use . In case of contact, it is advised to flush the skin or eyes with water and seek medical attention .

properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNVKIZABMRHNR-PWCAFIOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107594
Record name (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epitulipinolide

CAS RN

24164-13-4
Record name (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24164-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Epitulipinolide and where is it found?

A: Epitulipinolide is a sesquiterpene lactone primarily isolated from the bark of the Tulip Tree (Liriodendron tulipifera) [, , ].

Q2: What are the potential therapeutic applications of Epitulipinolide?

A: Research suggests that Epitulipinolide holds promise as a potential therapeutic agent for gastrointestinal diseases [, , , , ].

Q3: What other bioactive compounds are found alongside Epitulipinolide in Liriodendron tulipifera?

A: Liriodendron tulipifera contains various other compounds, including Costunolide, which is often extracted alongside Epitulipinolide [, , , ]. Additionally, aporphines (like (+)-Norstephalagine, (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine), coumarins (like scopoletin), sesquiterpene lactones (like epitulipinolide diepoxide), benzenoids, cyclitols, and steroids have been identified in the leaves [].

Q4: Are there any studies investigating the anticancer potential of Epitulipinolide?

A: While not directly studied, research indicates that some compounds found alongside Epitulipinolide in Liriodendron tulipifera, such as (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and epitulipinolide diepoxide, exhibit significant inhibitory effects on the proliferation of human melanoma cells (A375) [].

Q5: Has the chemical structure of Epitulipinolide been elucidated?

A: Yes, the structure of Epitulipinolide has been determined, confirming it as a germacrane-type sesquiterpene lactone. Studies have also investigated regio- and stereo-specific allylic oxidation reactions of Epitulipinolide using selenium dioxide and t-butyl hydroperoxide [].

Q6: Are there any studies on the antioxidant properties of Epitulipinolide?

A: While specific data on Epitulipinolide's antioxidant activity isn't available in the provided research, several compounds isolated alongside it from Liriodendron tulipifera leaves, including aporphines, a coumarin, a sesquiterpene lactone, benzenoids, a cyclitol, and steroids, have demonstrated antioxidant activity in vitro [].

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